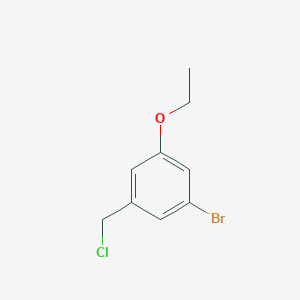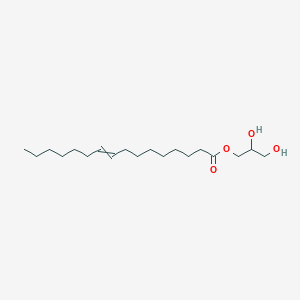
(Z)-2,3-dihydroxypropyl hexadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is a chemical compound known for its unique structure and properties It is an ester derived from the reaction between 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate typically involves the esterification of 2,3-dihydroxypropyl alcohol with hexadec-9-enoic acid. One common method is the use of a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts in the esterification process is gaining popularity due to their specificity and environmentally friendly nature.
化学反应分析
Types of Reactions
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction of the ester group results in the formation of 2,3-dihydroxypropyl alcohol and hexadec-9-enoic acid.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
科学研究应用
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its role in lipid metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 2,3-dihydroxypropyl (Z)-hexadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as lipases, which play a crucial role in the breakdown and synthesis of lipids. Additionally, its hydroxyl groups can form hydrogen bonds with other molecules, influencing its biological activity.
相似化合物的比较
Similar Compounds
2,3-Dihydroxypropyl (Z)-octadec-9-enoate: Similar in structure but with a longer carbon chain.
2,3-Dihydroxypropyl (Z)-tetradec-9-enoate: Similar in structure but with a shorter carbon chain.
Uniqueness
2,3-Dihydroxypropyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications.
属性
IUPAC Name |
2,3-dihydroxypropyl hexadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUBFKSKZWZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
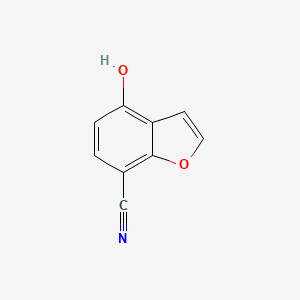
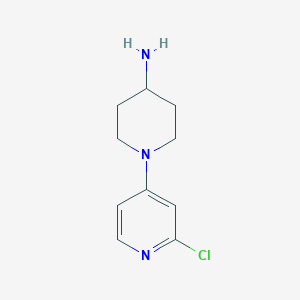

![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)


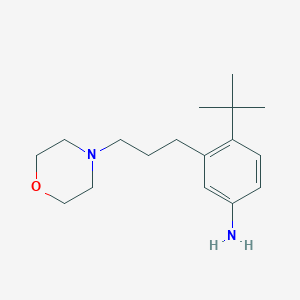
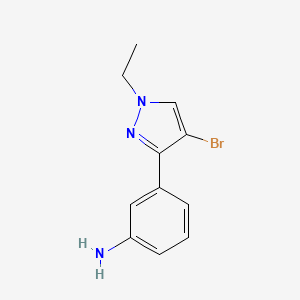
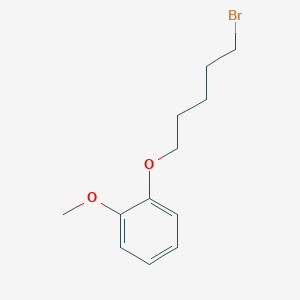
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
